molecular formula C11H18O2 B12550955 Hex-1-YN-3-YL pentanoate CAS No. 146895-21-8

Hex-1-YN-3-YL pentanoate

Cat. No.: B12550955
CAS No.: 146895-21-8
M. Wt: 182.26 g/mol
InChI Key: VZBSKMQPPOCSPF-UHFFFAOYSA-N
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Description

Hex-1-YN-3-YL pentanoate is an organic compound with the molecular formula C11H18O2. It is an ester formed from hex-1-yn-3-ol and pentanoic acid. The compound is characterized by its unique structure, which includes a triple bond (alkyne) and an ester functional group. This combination of functional groups makes it a versatile compound in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hex-1-YN-3-YL pentanoate can be synthesized through the esterification reaction between hex-1-yn-3-ol and pentanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Reaction Scheme:

Hex-1-yn-3-ol+Pentanoic acidH2SO4Hex-1-YN-3-YL pentanoate+H2O\text{Hex-1-yn-3-ol} + \text{Pentanoic acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} Hex-1-yn-3-ol+Pentanoic acidH2​SO4​​Hex-1-YN-3-YL pentanoate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Hex-1-YN-3-YL pentanoate undergoes several types of chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The triple bond can be reduced to a double or single bond using hydrogenation reactions.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or ozone (O3) can be used as oxidizing agents.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation.

    Substitution: Alcohols or amines in the presence of a base, such as sodium hydroxide (NaOH), can be used for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of different esters or amides.

Scientific Research Applications

Hex-1-YN-3-YL pentanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Employed in the production of specialty chemicals, fragrances, and flavorings.

Mechanism of Action

The mechanism of action of Hex-1-YN-3-YL pentanoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release hex-1-yn-3-ol and pentanoic acid, which can further participate in biochemical reactions. The alkyne group can interact with enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

Hex-1-YN-3-YL pentanoate can be compared with other similar compounds, such as:

    Hex-1-yn-3-yl acetate: Similar structure but with an acetate group instead of a pentanoate group.

    Hex-1-yn-3-yl butanoate: Similar structure but with a butanoate group instead of a pentanoate group.

    Hex-1-yn-3-yl hexanoate: Similar structure but with a hexanoate group instead of a pentanoate group.

The uniqueness of this compound lies in its specific combination of the alkyne and pentanoate groups, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

146895-21-8

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

hex-1-yn-3-yl pentanoate

InChI

InChI=1S/C11H18O2/c1-4-7-9-11(12)13-10(6-3)8-5-2/h3,10H,4-5,7-9H2,1-2H3

InChI Key

VZBSKMQPPOCSPF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OC(CCC)C#C

Origin of Product

United States

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